![molecular formula C24H30ClN3O3S B2359898 N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamidhydrochlorid CAS No. 1329635-81-5](/img/structure/B2359898.png)
N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamidhydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H30ClN3O3S and its molecular weight is 476.03. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Thiazol-Derivate, zu denen auch die in Frage stehende Verbindung gehört, wurden als Antioxidantien gefunden . Antioxidantien sind Substanzen, die Schäden an Zellen, die durch freie Radikale verursacht werden, verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umwelteinflüsse und andere Belastungen produziert.
Analgetische Aktivität
Thiazol-Derivate wurden auch als analgetisch (schmerzlindernd) nachgewiesen . Dies könnte sie möglicherweise für die Entwicklung neuer Schmerzmittel nützlich machen.
Entzündungshemmende Aktivität
Diese Verbindungen haben entzündungshemmende Wirkungen gezeigt . Das bedeutet, dass sie möglicherweise zur Behandlung von Erkrankungen verwendet werden könnten, die durch Entzündungen gekennzeichnet sind, wie Arthritis oder Asthma.
Antimikrobielle Aktivität
Thiazol-Derivate haben antimikrobielle Eigenschaften gezeigt, wodurch sie gegen eine Reihe von Mikroorganismen wirksam sind .
Antifungal Aktivität
Neben ihren antimikrobiellen Eigenschaften haben sich Thiazol-Derivate auch als wirksame Antimykotika erwiesen . Dies könnte sie möglicherweise für die Behandlung von Pilzinfektionen nützlich machen.
Antivirale Aktivität
Thiazol-Derivate haben antivirale Eigenschaften gezeigt . Das bedeutet, dass sie möglicherweise zur Behandlung von Virusinfektionen verwendet werden könnten.
Neuroprotektive Aktivität
Diese Verbindungen haben neuroprotektive Wirkungen gezeigt . Das bedeutet, dass sie möglicherweise zur Behandlung von neurologischen Erkrankungen verwendet werden könnten.
Antitumor- oder Zytotoxische Aktivität
Thiazol-Derivate haben Antitumor- oder zytotoxische Eigenschaften gezeigt . Das bedeutet, dass sie möglicherweise zur Behandlung von Krebs verwendet werden könnten.
Wirkmechanismus
Target of Action
The primary target of this compound is the muscarinic 4 (M4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neuronal signaling.
Mode of Action
This compound acts as a positive allosteric modulator of the M4 receptor . It binds to a site on the receptor that is distinct from the orthosteric (primary) binding site. This allosteric binding enhances the receptor’s response to its natural ligand, acetylcholine .
Result of Action
The activation of the M4 receptor by this compound results in a leftward shift of the agonist concentration-response curve . This indicates an increase in the potency of the natural ligand, acetylcholine, in activating the M4 receptor. The exact molecular and cellular effects would depend on the specific physiological context, but could include changes in neuronal signaling or smooth muscle contraction.
Eigenschaften
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-methyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S.ClH/c1-17-5-8-19(9-6-17)23(28)27(12-4-11-26-13-15-30-16-14-26)24-25-21-20(29-3)10-7-18(2)22(21)31-24;/h5-10H,4,11-16H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRTVUOSUZXAKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)C)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea](/img/structure/B2359819.png)
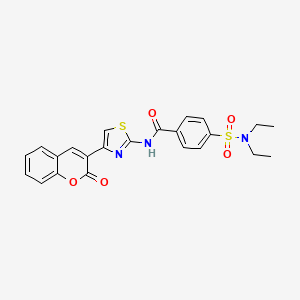

![butyl 4-[6-chloro-1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2359826.png)
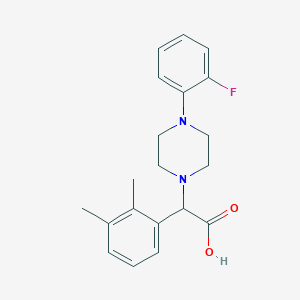
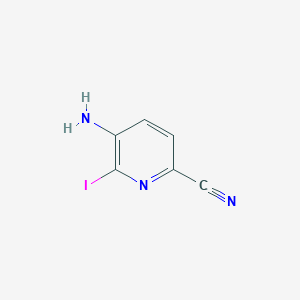
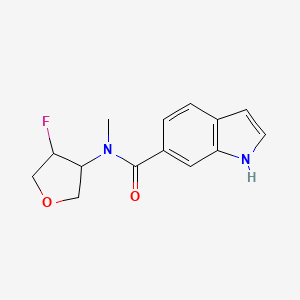
![5-(Azidomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2359830.png)
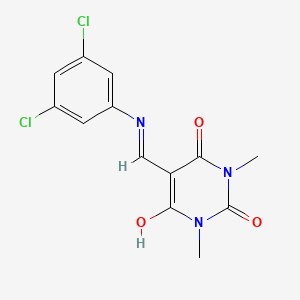
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(4-cyanophenoxy)acetate](/img/structure/B2359834.png)

![3,6-DICHLORO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B2359837.png)
